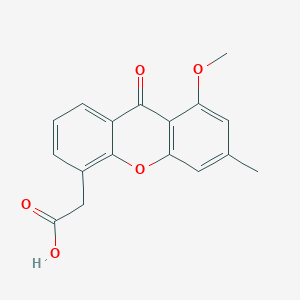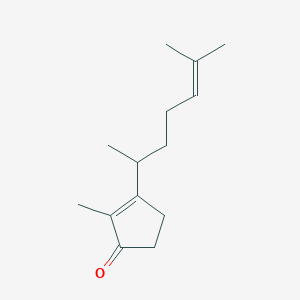-lambda~5~-phosphane CAS No. 89845-69-2](/img/structure/B14396097.png)
Oxo[bis(phenylethynyl)](2-phenylprop-1-en-1-yl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxobis(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of multiple phenyl and ethynyl groups attached to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxobis(phenylethynyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus-containing precursor with phenylacetylene derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of Oxobis(phenylethynyl)-lambda~5~-phosphane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxobis(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products can be further utilized in various chemical applications.
Wissenschaftliche Forschungsanwendungen
Oxobis(phenylethynyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Oxobis(phenylethynyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center and phenyl groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ethynyl groups also contribute to its reactivity and ability to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to a phosphorus atom.
Phenylphosphine: Contains a single phenyl group attached to phosphorus.
Diphenylphosphine: Contains two phenyl groups attached to phosphorus.
Uniqueness
Oxobis(phenylethynyl)-lambda~5~-phosphane is unique due to the presence of both phenyl and ethynyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
89845-69-2 |
|---|---|
Molekularformel |
C25H19OP |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-[2-phenylethynyl(2-phenylprop-1-enyl)phosphoryl]ethynylbenzene |
InChI |
InChI=1S/C25H19OP/c1-22(25-15-9-4-10-16-25)21-27(26,19-17-23-11-5-2-6-12-23)20-18-24-13-7-3-8-14-24/h2-16,21H,1H3 |
InChI-Schlüssel |
SPDJOFBMOCKDDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CP(=O)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


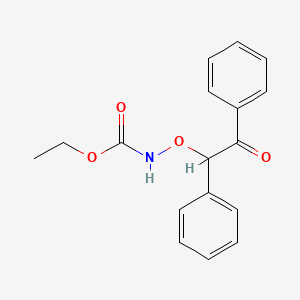

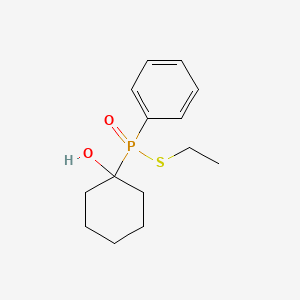
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
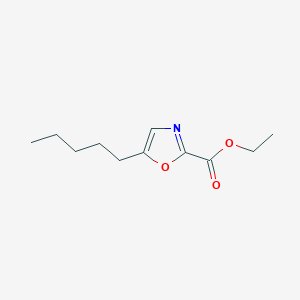
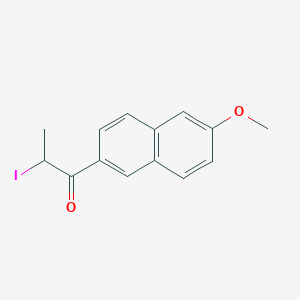
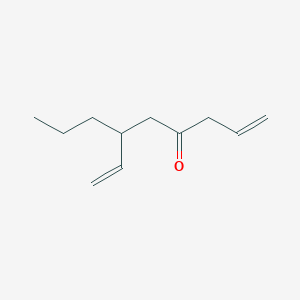
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
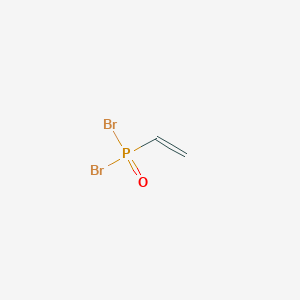
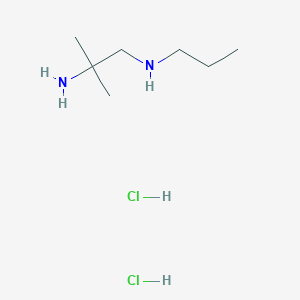
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
